1alpha-Methyl-5alpha-androstane-3beta,17beta-diol
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Overview
Description
The compound “3E7IW352LX” is scientifically known as (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol. This compound is a derivative of androstane, a steroid structure that is significant in various biochemical and pharmacological contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol typically involves the following steps:
Starting Material: The synthesis begins with androstane, a steroid nucleus.
Hydroxylation: The addition of hydroxyl groups at the 3 and 17 positions.
Reaction Conditions:
Temperature: The reactions are generally carried out at controlled temperatures, often between 25°C to 100°C.
Catalysts: Catalysts such as palladium on carbon (Pd/C) or other suitable catalysts are used to facilitate the reactions.
Solvents: Common solvents include dichloromethane, ethanol, or other organic solvents.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming hydrocarbons.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Thionyl chloride (SOCl₂), alkyl halides.
Major Products:
Oxidation Products: Androstanedione, androstanoic acid.
Reduction Products: Androstane.
Substitution Products: Halogenated androstane derivatives.
Scientific Research Applications
(1α,3β,5α,17β)-1-Methylandrostane-3,17-diol has several scientific research applications:
Chemistry: Used in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in steroid metabolism and its effects on biological systems.
Medicine: Explored for potential therapeutic uses in hormone replacement therapy and anabolic treatments.
Industry: Utilized in the development of performance-enhancing drugs and supplements.
Mechanism of Action
The compound exerts its effects by interacting with androgen receptors in the body. It binds to these receptors, initiating a cascade of molecular events that lead to the expression of specific genes involved in muscle growth and development. The pathways involved include the activation of protein synthesis and inhibition of protein degradation, contributing to its anabolic effects .
Comparison with Similar Compounds
Androstanediol: A similar compound with hydroxyl groups at different positions.
Methandrostenolone: Another anabolic steroid with a similar core structure but different functional groups.
Uniqueness: (1α,3β,5α,17β)-1-Methylandrostane-3,17-diol is unique due to its specific methylation and hydroxylation pattern, which imparts distinct biochemical properties and metabolic pathways compared to other androstane derivatives .
Properties
CAS No. |
4011-44-3 |
---|---|
Molecular Formula |
C20H34O2 |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
(1S,3S,5S,8R,9S,10S,13S,14S,17S)-1,10,13-trimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H34O2/c1-12-10-14(21)11-13-4-5-15-16-6-7-18(22)19(16,2)9-8-17(15)20(12,13)3/h12-18,21-22H,4-11H2,1-3H3/t12-,13-,14-,15-,16-,17-,18-,19-,20-/m0/s1 |
InChI Key |
CYBREHOEFDYISP-AYWFNIBGSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C[C@H]2[C@]1([C@H]3CC[C@]4([C@H]([C@@H]3CC2)CC[C@@H]4O)C)C)O |
Canonical SMILES |
CC1CC(CC2C1(C3CCC4(C(C3CC2)CCC4O)C)C)O |
Origin of Product |
United States |
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